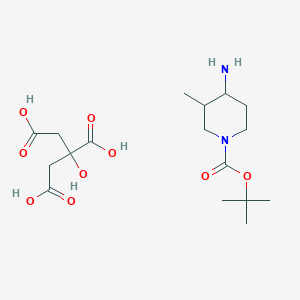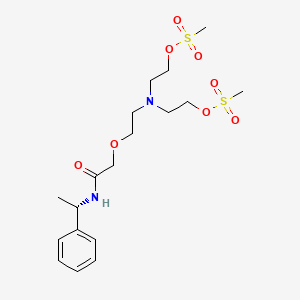
(S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate typically involves multiple steps, starting from readily available precursors. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to handle the complex reaction intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of (S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
4-ANPP (4-anilinopiperidine): Another intermediate in the synthesis of fentanyl analogues.
Uniqueness
(S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate is unique due to its specific structure and functional groups, which confer distinct reactivity and potential applications compared to similar compounds. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields highlight its significance.
Eigenschaften
Molekularformel |
C18H30N2O8S2 |
|---|---|
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
2-[2-methylsulfonyloxyethyl-[2-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethoxy]ethyl]amino]ethyl methanesulfonate |
InChI |
InChI=1S/C18H30N2O8S2/c1-16(17-7-5-4-6-8-17)19-18(21)15-26-12-9-20(10-13-27-29(2,22)23)11-14-28-30(3,24)25/h4-8,16H,9-15H2,1-3H3,(H,19,21)/t16-/m0/s1 |
InChI-Schlüssel |
IKDJLCXKTZGHFR-INIZCTEOSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)COCCN(CCOS(=O)(=O)C)CCOS(=O)(=O)C |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)COCCN(CCOS(=O)(=O)C)CCOS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




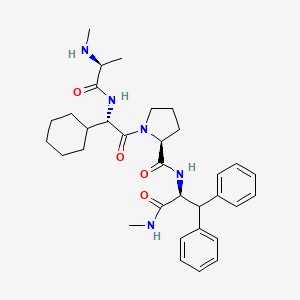

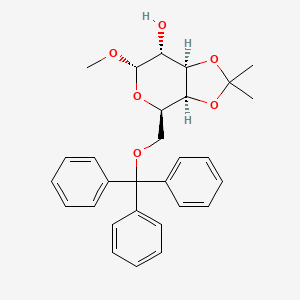
![2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11831279.png)

![Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate](/img/structure/B11831284.png)
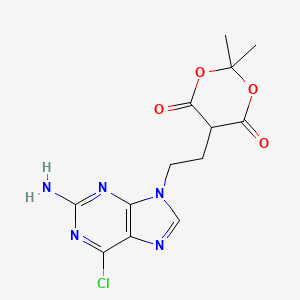
![Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, methyl ester](/img/structure/B11831295.png)
![(3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol](/img/structure/B11831301.png)


